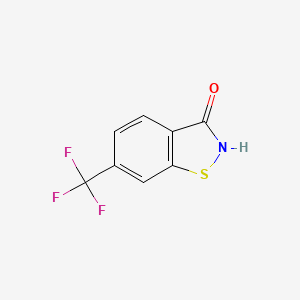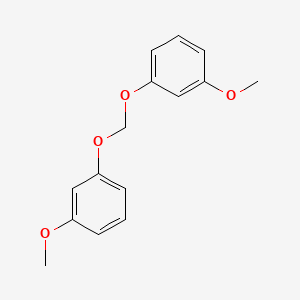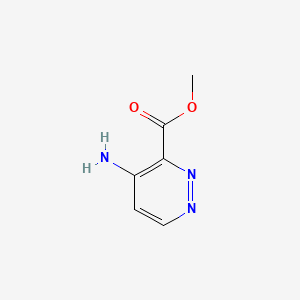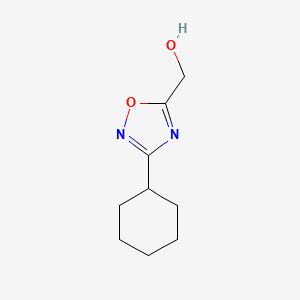
4'-Methyl-4-hydroxyethyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol typically involves the reaction of 4’-methyl-2,2’-bipyridine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.
Major Products
Oxidation: 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanal or 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanoic acid.
Reduction: Dihydro derivatives of the bipyridine ring.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug design and development, particularly in the field of metallodrugs.
Mécanisme D'action
The mechanism of action of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as electron transfer, oxidation-reduction, and substrate activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the ethyl alcohol group.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups, making it more hydrophilic and suitable for different applications.
Uniqueness
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol is unique due to the presence of the ethyl alcohol group, which can participate in hydrogen bonding and other interactions, potentially enhancing its solubility and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C13H14N2O/c1-10-2-5-14-12(8-10)13-9-11(4-7-16)3-6-15-13/h2-3,5-6,8-9,16H,4,7H2,1H3 |
Clé InChI |
JFTJVLDXWHQBFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)




![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
